Roxolonium
Description
Roxolonium metilsulfate (INN: International Nonproprietary Name) is a synthetic compound classified under the HS6 code 293390 (heterocyclic compounds with nitrogen heteroatom(s)) . Its CAS registry numbers are 53862-80-9 and 103884-86-6, indicating its inclusion in global chemical databases . Structurally, this compound is derived from glycyrrhetic acid, a triterpenoid with anti-inflammatory and ulcer-healing properties, and is modified with a methylsulfate group . This modification likely enhances its solubility or bioavailability compared to non-sulfated derivatives.
Properties
CAS No. |
53862-79-6 |
|---|---|
Molecular Formula |
C37H60NO4+ |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C37H60NO4/c1-32(2)28-12-15-37(7)30(35(28,5)14-13-29(32)40)27(39)21-25-26-22-34(4,17-16-33(26,3)18-19-36(25,37)6)31(41)42-23-24-11-10-20-38(24,8)9/h21,24,26,28-30,40H,10-20,22-23H2,1-9H3/q+1/t24?,26-,28-,29-,30+,33+,34-,35-,36+,37+/m0/s1 |
InChI Key |
SMSOHXZTTQRSQA-QAJMKSIDSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OCC6CCC[N+]6(C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Roxolonium can be synthesized through several methods. One common synthetic route involves the reaction of specific alcohols with oxazinones. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Roxolonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogens and other substituents can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Roxolonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological systems.
Industry: It is utilized in the production of various industrial products and materials .
Mechanism of Action
The mechanism by which Roxolonium exerts its effects involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Pharmacological Profiles
Key Observations:
Structural Differences: this compound’s methylsulfate group distinguishes it from carbenoxolone (succinyl ester) and enoxolone (unmodified aglycone). This group may improve water solubility, enhancing oral bioavailability compared to non-sulfated analogs . Carbenoxolone’s succinyl ester is associated with prolonged biological activity due to slower metabolic degradation .
Functional Implications: Enoxolone, lacking ester or sulfate groups, is primarily used as an anti-inflammatory agent but has poor solubility, limiting its therapeutic utility . this compound’s methylsulfate modification may offer a balance between solubility and metabolic stability, though clinical data are needed to confirm this hypothesis.
Pharmacokinetic and Pharmacodynamic Comparisons
While direct pharmacokinetic data for this compound are unavailable, comparisons can be inferred from its structural analogs:
Table 2: Inferred Pharmacokinetic Properties
| Property | This compound | Carbenoxolone | Enoxolone |
|---|---|---|---|
| Solubility | High (sulfate) | Moderate (ester) | Low (aglycone) |
| Bioavailability | Likely enhanced | Moderate | Low |
| Metabolic Pathway | Sulfatase-mediated | Esterase-mediated | Phase I/II oxidation |
Discussion:
- Carbenoxolone: Its ester group is hydrolyzed by esterases, releasing glycyrrhetic acid for sustained action .
- This mechanism could reduce dosing frequency compared to enoxolone .
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